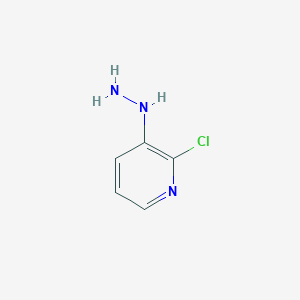

2-Chloro-3-hydrazinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXFQSGTPZMDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554818 | |

| Record name | 2-Chloro-3-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117087-45-3 | |

| Record name | 2-Chloro-3-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-hydrazinylpyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-hydrazinylpyridine

Introduction

This compound (CAS No. 117087-45-3) is a highly functionalized pyridine derivative that serves as a versatile and valuable bifunctional synthetic intermediate in advanced chemical research and drug discovery.[1] Its structure is distinguished by two highly reactive sites: a chloro substituent at the 2-position and a nucleophilic hydrazine group at the 3-position.[1] This unique arrangement makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry for developing targeted therapeutics like kinase inhibitors and antimicrobial agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for its isomer, 3-Chloro-2-hydrazinylpyridine, is also included for comparison where direct data for the primary compound is not available.

| Property | Value | Reference |

| IUPAC Name | (2-chloropyridin-3-yl)hydrazine | [1] |

| CAS Number | 117087-45-3 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | White to off-white solid/crystalline solid | [2] |

| Melting Point | 165-167 °C (for isomer 3-Chloro-2-hydrazinylpyridine) | [3] |

| Boiling Point | 247.6±50.0 °C (Predicted for isomer) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO | [3] |

| InChI Key | CGXFQSGTPZMDSK-UHFFFAOYSA-N | [1] |

Chemical Structure and Reactivity

The utility of this compound stems from its bifunctional nature, which allows for a wide range of chemical transformations.

-

Hydrazinyl Group Reactivity : The hydrazine moiety at the 3-position is strongly nucleophilic. It readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives.[1] This reaction is a cornerstone for building a diverse library of molecules for biological screening.[1][4]

-

Chloro Group Reactivity : The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of various aryl, alkyl, or amino groups, facilitating extensive structural diversification through reactions like the Suzuki or Buchwald-Hartwig couplings.[1]

-

Cyclization Reactions : The combination of the two reactive sites makes this compound an ideal precursor for intramolecular and intermolecular cyclization reactions. It is frequently used to construct fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are key scaffolds in many biologically active compounds.[1]

Experimental Protocols: Synthesis

The predominant and high-yield synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyridine precursor with hydrazine.[1]

General Synthesis from 2,3-Dichloropyridine

A common and efficient method is the reaction of 2,3-dichloropyridine with hydrazine hydrate in a polar solvent.[1][5]

Materials and Reagents:

-

2,3-Dichloropyridine

-

Hydrazine Hydrate (≥80%)

-

Polar Solvent (e.g., Ethanol, Methanol, DMF, DMAC, THF)[1][5]

Procedure:

-

In a suitable reaction vessel (e.g., a four-neck flask), 2,3-dichloropyridine and hydrazine hydrate are mixed. A typical molar ratio of 2,3-dichloropyridine to hydrazine hydrate is between 1:4 and 1:6.[5]

-

A polar solvent is added. The mass ratio of hydrazine hydrate to the solvent can be optimized, for example, between 1:0.05 and 1:0.25.[5]

-

The mixture is heated to reflux and maintained for a period of 4 to 8 hours.[1][5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The resulting solid is collected by suction filtration.[5]

-

The solid product is typically washed with water and dried to yield this compound.

This protocol has been reported to achieve yields as high as 95-99%.[1][5] For instance, reacting 2,3-dichloropyridine with hydrazine hydrate in ethanol at reflux for 5 hours has been shown to produce a 99% yield.[1]

Microwave-Assisted Synthesis: To accelerate the reaction, microwave irradiation can be employed. This technique significantly reduces reaction times from hours to minutes by directly and rapidly heating the reaction mixture.[1]

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of various bioactive molecules and pharmaceutical agents.

-

Intermediate for Bioactive Compounds : The pyridine nucleus is a fundamental scaffold in numerous pharmaceutical compounds.[1] The introduction of the hydrazine moiety provides a reactive site for synthesizing more complex molecules like hydrazones and pyrazoles, which exhibit a wide range of pharmacological effects.[1][6]

-

Anticancer and Antimicrobial Agents : Derivatives of hydrazinylpyridines, particularly fused pyrazole and pyrazolopyridine structures, have been investigated for their potential as anticancer and antimicrobial agents.[1] The ability to easily diversify the parent molecule allows for the exploration of structure-activity relationships to identify potent and selective compounds.[1]

-

Agrochemicals : A related isomer, 1-(3-chloropyridin-2-yl)hydrazine, is a key intermediate in the synthesis of the commercially significant insecticide Rynaxypyr® (chlorantraniliprole).[1][3] This highlights the utility of chlorohydrazinylpyridines in constructing complex molecules for the agrochemical industry.

-

Alzheimer's Disease Research : Although research on a pyrazine analogue (2-chloro-3-hydrazinopyrazine) rather than the pyridine, derivatives have been designed and evaluated as potential multifunctional agents for Alzheimer's disease, specifically as acetylcholinesterase inhibitors (AChEIs).[7] This suggests a potential avenue of exploration for pyridine-based analogues.

Conclusion

This compound is a synthetically versatile intermediate with significant value in medicinal chemistry and drug discovery. Its dual reactive sites—the nucleophilic hydrazine group and the chloro-substituted pyridine ring—provide a robust platform for constructing diverse molecular libraries and complex heterocyclic systems. The well-established, high-yield synthesis protocols further enhance its utility for researchers and drug development professionals aiming to create novel therapeutic agents.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 4. impactfactor.org [impactfactor.org]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-hydrazinylpyridine (CAS Number 117087-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydrazinylpyridine is a key bifunctional synthetic intermediate in medicinal chemistry and drug discovery. Its distinct structural arrangement, featuring a reactive chloro group at the 2-position and a nucleophilic hydrazinyl moiety at the 3-position of the pyridine ring, renders it a versatile precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the construction of pyrazolo[3,4-b]pyridines and hydrazone derivatives, which are prominent scaffolds in the development of novel therapeutics, including kinase inhibitors and anticancer agents. Detailed experimental protocols and characterization data are provided to facilitate its use in research and development.

Chemical Properties and Characterization

This compound is a stable solid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| CAS Number | 117087-43-9 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 g/mol |

| IUPAC Name | (2-chloropyridin-3-yl)hydrazine |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. |

Spectroscopic Data:

-

¹³C NMR: Expected signals would correspond to the five carbon atoms of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the hydrazine group, C=N and C=C stretching of the pyridine ring, and C-Cl stretching.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a di-substituted pyridine with hydrazine hydrate.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

This method is the most commonly cited for preparing hydrazinylpyridines.

Reaction Scheme:

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (80% or higher)

-

Polar solvent (e.g., ethanol, methanol, N,N-dimethylformamide)

-

Four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

In a four-necked flask, dissolve 2,3-dichloropyridine (0.1 mole) in a suitable polar solvent (e.g., 100 mL of ethanol).

-

With stirring, add hydrazine hydrate (0.4 to 0.6 moles) dropwise to the solution. An excess of hydrazine hydrate is used to favor monosubstitution.

-

Heat the reaction mixture to reflux and maintain for 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by suction filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white to off-white solid.

Yields: Reported yields for the synthesis of the isomeric 3-chloro-2-hydrazinopyridine using similar methods are in the range of 95-99%[1].

Reactivity and Applications in Synthesis

The bifunctional nature of this compound makes it a valuable building block for a variety of heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including kinase inhibition. This compound is a key precursor for the synthesis of this scaffold. The general approach involves the condensation of the hydrazinyl group with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization.

Reaction Scheme:

Experimental Protocol (General):

-

To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

-

A catalytic amount of acid (e.g., acetic acid, hydrochloric acid) or base may be added to facilitate the initial condensation.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the pyrazolo[3,4-b]pyridine derivative may precipitate and can be collected by filtration.

-

Purification is typically achieved by recrystallization or column chromatography.

Synthesis of Hydrazones

The hydrazinyl group of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[2] Hydrazones are an important class of compounds with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Reaction Scheme:

Experimental Protocol (General):

-

Dissolve this compound (1 mmol) in ethanol (10 mL).

-

Add the desired aldehyde or ketone (1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

-

Stir the mixture at room temperature or reflux for a period of time until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture, and the resulting hydrazone precipitate can be collected by filtration.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Significance and Drug Development Applications

While specific biological data for this compound is limited in the public domain, its derivatives, particularly pyrazolo[3,4-b]pyridines and hydrazones, are of significant interest in drug discovery.

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. Derivatives have shown potent inhibitory activity against various kinases, which are key targets in oncology. For instance, derivatives of pyrazolopyridines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

Numerous studies have reported the anticancer properties of hydrazone derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. While no specific IC₅₀ values for direct derivatives of this compound are readily available, related hydrazone-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, some quinoline-based dihydrazone derivatives have shown IC₅₀ values in the low micromolar range against human breast cancer (MCF-7) and other cancer cell lines.

Safety and Handling

Hydrazine derivatives should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active heterocyclic compounds. Its straightforward synthesis and the reactivity of its chloro and hydrazinyl functional groups provide medicinal chemists with a powerful tool for generating libraries of compounds for drug discovery programs. The pyrazolo[3,4-b]pyridine and hydrazone derivatives accessible from this intermediate hold significant promise for the development of new therapeutics, particularly in the area of oncology. Further research into the biological activities of novel derivatives of this compound is warranted.

References

(2-chloropyridin-3-yl)hydrazine IUPAC name

An In-Depth Technical Guide to (3-chloropyridin-2-yl)hydrazine

This technical guide provides a comprehensive overview of (3-chloropyridin-2-yl)hydrazine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, provides an experimental protocol for its synthesis, and discusses its applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature

The systematic IUPAC name for the compound is (3-chloropyridin-2-yl)hydrazine . It is also commonly referred to as 3-chloro-2-hydrazinopyridine or 1-(3-chloro-pyridin-2-yl)hydrazine[1]. The molecular formula is C₅H₆ClN₃[2].

Physicochemical Properties

A summary of the key computed physicochemical properties of (3-chloropyridin-2-yl)hydrazine is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 143.57 g/mol | [2] |

| Exact Mass | 143.0250249 Da | [2] |

| XLogP3-AA | 1.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 50.9 Ų | [2] |

Synthesis of (3-chloropyridin-2-yl)hydrazine

(3-chloropyridin-2-yl)hydrazine is synthesized via the reaction of 2,3-dichloropyridine with hydrazine hydrate[1][3]. The following protocol is based on established methods.[4]

Experimental Protocol

Materials:

-

2,3-Dichloropyridine

-

Hydrazine monohydrate (100%)

-

Potassium hydroxide (KOH) 85%

-

Aliquat 336 (phase transfer catalyst)

-

Water

Procedure:

-

To a mixture of 60.0 g (0.405 moles) of 2,3-Dichloropyridine and 0.41 g of Aliquat 336 (0.25 mole %), add 48.6 g of 100% hydrazine monohydrate.

-

Add 18.8 g of 85% potassium hydroxide in a single lot at a temperature of 25-30°C. An exotherm may be observed, with the temperature rising to approximately 45°C.

-

Heat the resulting mixture to reflux at 110-115°C for 14-17 hours.

-

Monitor the reaction progress using Liquid Chromatography (LC) until the consumption of 2,3-Dichloropyridine is nearly complete (e.g., < 0.1%). A typical yield of (3-chloro-2-pyridyl)hydrazine at this stage is around 99.2%.[4]

-

Cool the reaction mass to 80°C and add 300 g of water.

-

Further cool the mixture to 25-30°C while stirring to induce precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid with 1000 g of water.

-

Dry the product at 60°C under a vacuum of 100-150 torr for 12 hours, or until a constant weight is obtained.

This process provides a cost-effective and simplified method, reducing the need for mixed solvent separations and minimizing waste.[4]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of (3-chloropyridin-2-yl)hydrazine.

Caption: Workflow for the synthesis of (3-chloropyridin-2-yl)hydrazine.

Applications in Drug Development and Agrochemicals

Hydrazine derivatives are recognized for their diverse biological activities and are integral to many pharmaceuticals.[5] They serve as building blocks for various heterocyclic systems, including triazoles, pyrazoles, and pyridazines, which are frequently found in bioactive compounds.[5][6]

(3-chloropyridin-2-yl)hydrazine is a key intermediate in the synthesis of ryanodine receptor modulators, a significant class of insecticides.[7] Notably, it is a precursor for the manufacture of:

The synthesis of these anthranilamide insecticides relies on the availability of (3-chloropyridin-2-yl)hydrazine, highlighting its industrial importance.[4] The development of efficient and safe synthesis methods for this intermediate is therefore of considerable interest to the agrochemical industry.[8] Furthermore, the broader class of chloro-containing heterocyclic compounds is extensively explored in medicinal chemistry for the development of drugs targeting a wide range of diseases.[9]

References

- 1. 1-(3-Chloro-pyridin-2-yl)hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. calcasolutions.com [calcasolutions.com]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3-hydrazinylpyridine molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-3-hydrazinylpyridine

This guide provides a detailed overview of the molecular structure, properties, synthesis, and applications of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound, also referred to as 3-Chloro-2-hydrazinopyridine, is a heterocyclic aromatic compound.[1] Its structure consists of a pyridine ring substituted with a chloro group at the 2-position and a hydrazinyl group at the 3-position. This bifunctional nature makes it a versatile building block in organic synthesis.[2]

Chemical Structure:

Image Source: PubChem CID 556100[1]

Quantitative Data Summary:

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (3-chloro-2-pyridinyl)hydrazine | [1] |

| Synonyms | 3-Chloro-2-hydrazinopyridine, (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | [1] |

| CAS Number | 22841-92-5 | [1][2][3] |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 160-168 °C | [2] |

| Purity | ≥ 99% (GC) | [2] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through nucleophilic aromatic substitution.[3] The most common and high-yield approach involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[3][4][5]

General Synthetic Protocol:

This protocol describes a common lab-scale synthesis of this compound.

Materials:

-

2,3-dichloropyridine

-

Hydrazine hydrate (≥80%)

-

Polar solvent (e.g., ethanol, methanol, tetrahydrofuran, or dimethylformamide)[3][5]

-

Reaction flask (e.g., four-necked flask)

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction flask, dissolve 2,3-dichloropyridine (1 molar equivalent) in a suitable polar solvent.[5]

-

While stirring, add hydrazine hydrate (4-6 molar equivalents) to the solution.[5] The addition may be done dropwise.[3]

-

Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[4][5]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material (2,3-dichloropyridine) is consumed.

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

A solid precipitate of this compound will form. Collect the solid by suction filtration.[5]

-

Wash the collected solid with water to remove any remaining impurities.[5]

-

Dry the purified product in an oven to obtain a white solid.[5]

This method has been reported to achieve high yields, typically in the range of 95-99%.[4][5]

Role in Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds.[2] The presence of the reactive hydrazinyl group allows for condensation reactions with carbonyl compounds to form hydrazones, which are precursors to various heterocyclic systems.[3][6][7] The chloro group can be substituted through various cross-coupling reactions.

This compound is a key building block for:

-

Pharmaceuticals: It is used in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2][7] Derivatives have also been investigated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[8]

-

Agrochemicals: It is an important intermediate in the synthesis of modern insecticides, such as Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole.[4]

-

Material Science: The compound is explored for creating novel materials like polymers and coatings.[2]

The following diagram illustrates the logical workflow from the starting materials to this compound and its subsequent conversion into different classes of functional molecules.

Caption: Synthetic workflow of this compound and its derivatives.

References

- 1. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]

- 4. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Chloro Substituent: A Linchpin in the Reactivity of 2-Chloro-3-hydrazinylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydrazinylpyridine is a pivotal bifunctional intermediate in synthetic and medicinal chemistry. Its chemical versatility stems from two highly reactive sites: the nucleophilic hydrazine group at the 3-position and the chloro substituent at the 2-position.[1] The chloro group, often perceived merely as a leaving group, plays a far more nuanced and critical role. It actively modulates the electronic properties of the pyridine ring, dictates regioselectivity, and serves as a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the chloro substituent's role in the reactions of this compound, with a focus on nucleophilic aromatic substitution, intramolecular cyclization for the synthesis of fused heterocycles, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough resource for professionals in drug discovery and chemical research.

Core Reactivity: The Influence of the Chloro Group

The reactivity of this compound is governed by the interplay between the electron-donating hydrazinyl group (-NHNH2) and the electron-withdrawing chloro group (-Cl) on the electron-deficient pyridine ring. The ring's nitrogen atom, along with the inductive effect of the chlorine, significantly lowers the electron density, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.[2][3][4] The chloro group at the C2 position is therefore not just a passive leaving group but an essential activator for nucleophilic aromatic substitution (SNAr) reactions.[4] Concurrently, the hydrazinyl group provides a potent nucleophilic center for condensation and subsequent cyclization reactions.[1] This dual functionality makes the molecule an ideal precursor for constructing complex nitrogen-containing heterocycles.[1]

Caption: Dual reactivity of this compound.

Synthesis of this compound

The primary route to this compound involves the regioselective nucleophilic substitution of 2,3-dichloropyridine with hydrazine hydrate.[1][5][6] The chloro substituent at the C2 position is significantly more reactive than the one at C3 due to the activating effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack of the nucleophile.[3] This inherent reactivity allows for a selective and high-yielding synthesis.

Experimental Protocol: Synthesis via Nucleophilic Substitution

A mixture of 2,3-dichloropyridine and hydrazine hydrate is prepared, to which a polar solvent such as ethanol is added.[5] The reaction mixture is heated under reflux for a period of 4 to 8 hours. Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product. The solid is then collected by suction filtration, washed with water, and dried to yield 3-chloro-2-hydrazinopyridine as a white solid.[5][6]

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Time (h) | Yield | Reference |

| 2,3-Dichloropyridine | Hydrazine Hydrate | 1:4 | Ethanol | 8 | 95% | [5] |

| 2,3-Dichloropyridine | Hydrazine Hydrate | 1:5 | Ethanol | 5 | 99% | [1] |

| 2,3-Dichloropyridine | Hydrazine Hydrate | 1:6 | DMAC | 6 | 98% | [5] |

| 2,3-Dichloropyridine | Hydrazine Hydrate | - | n-Butanol | 10 | >90% | [7] |

| Table 1. Synthesis conditions for this compound. |

The Chloro Group as a Leaving Group in Cyclization Reactions

One of the most valuable applications of this compound is in the synthesis of fused pyrazolopyridine systems, which are prominent scaffolds in medicinal chemistry.[1] In these multi-step reactions, the chloro group's primary role is to serve as an excellent leaving group in the final, irreversible intramolecular cyclization step.

The typical reaction pathway involves two key stages:

-

Hydrazone Formation: The nucleophilic hydrazinyl group undergoes a condensation reaction with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone intermediate.[1]

-

Intramolecular Cyclization: The hydrazone then undergoes an intramolecular nucleophilic aromatic substitution. An atom within the newly attached sidechain attacks the C2 carbon of the pyridine ring, displacing the chloride ion and forming the fused pyrazole ring. This step is often promoted by heat or a base.

Caption: Synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

This protocol exemplifies a reaction where the pyrazolopyridine core is already formed and subsequently modified, but the initial formation relies on the principles described above.

-

Hydrolysis: 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.01 mol) is mixed with aqueous sodium hydroxide (40 ml, 10%) and ethanol (40 ml).

-

Reflux: The mixture is heated under reflux for 3 hours.

-

Neutralization: The hot reaction mixture is filtered. The filtrate is cooled and then neutralized with dilute 6N HCl.

-

Isolation: The resulting solid precipitate is filtered, washed with water, and crystallized from a dioxane-water mixture to yield the carboxylic acid product.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile | NaOH(aq), EtOH | Reflux, 3h | Pyrazolo[3,4-b]pyridine-5-carboxylic acid | 81% | |

| Pyrazolo[3,4-b]pyridine-5-carboxylic acid | CH3OH, H2SO4 | Reflux, 3h | Methyl Ester Derivative | 70% | |

| Methyl Ester Derivative | Hydrazine Hydrate | Reflux, 2h | 5-Carbohydrazide Derivative | 75% | |

| Table 2. Reactions and yields for pyrazolo[3,4-b]pyridine derivatives. |

The Chloro Group as a Handle for Cross-Coupling Reactions

The C-Cl bond at the 2-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[1] This functionality allows for extensive structural diversification by forming new carbon-carbon or carbon-nitrogen bonds. The chloro group serves as the "handle" that participates in the initial oxidative addition step of the catalytic cycle, which is often the rate-limiting step for chloroarenes.

The general catalytic cycle involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring.

-

Transmetalation (for Suzuki) or Base-mediated Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle for Suzuki cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not detailed in the provided results, a general procedure for a similar system (functionalized pyrazolo[3,4-b]pyridine) can be adapted.

-

Reactant Mixture: To a solution of the chloro-substituted pyrazolopyridine derivative in a suitable solvent (e.g., dioxane/water), add the arylboronic acid (1.2-4.0 equivalents).[8][9]

-

Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-10 mol%) and a base (e.g., Cs2CO3, 2.0 equivalents).[8]

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., Argon) at a temperature ranging from 80°C to 120°C for several hours.[8][9]

-

Workup: After cooling, the reaction is quenched, extracted with an organic solvent, dried, and purified by column chromatography to yield the coupled product.

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative | 3-(morpholinocarbonyl)phenylboronic acid | Pd2(dba)3, Xantphos, Cs2CO3 | Dry DMF, Ar, 120°C, 8h | C-C coupled product | 65.9% | [8] |

| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd(OAc)2, PPh3, Na2CO3 | Dioxane/H2O, 80°C | C4-arylated product | 51-95% | [9] |

| 2,7-Dichloro-4-arylquinazoline | Arylboronic acid | Pd(OAc)2, PPh3, Na2CO3 | Dioxane/H2O, 80°C | C2,4-diarylated product | 62-88% | [9] |

| Table 3. Conditions for palladium-catalyzed cross-coupling reactions on related chloro-heterocycles. |

Conclusion

The chloro substituent in this compound is a cornerstone of its synthetic utility, extending far beyond the role of a simple leaving group. It is an integral component that:

-

Activates the C2 Position: Its electron-withdrawing nature enhances the electrophilicity of the carbon to which it is attached, facilitating nucleophilic aromatic substitution.

-

Enables Cyclization: It serves as a crucial and efficient leaving group in the key ring-closing step for the synthesis of high-value fused heterocyclic systems like pyrazolo[3,4-b]pyridines.

-

Provides a Handle for Diversification: It acts as a reactive site for powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

A thorough understanding of the multifaceted role of the chloro group is essential for leveraging the full synthetic potential of this compound in the development of novel therapeutics and functional organic materials.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-3-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-hydrazinylpyridine is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring two distinct and highly reactive sites, makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, particularly fused ring systems like pyrazolo[3,4-b]pyridines. These scaffolds are prevalent in compounds developed as kinase inhibitors, antimicrobial agents, and other targeted therapeutics.[1] This guide provides a detailed examination of the core reactive sites of this compound, outlines key experimental protocols for its transformation, presents quantitative data from representative reactions, and illustrates the logical relationships of its reactivity through pathway diagrams.

Core Molecular Structure and Reactivity

This compound possesses a pyridine ring substituted with a chloro group at the 2-position and a hydrazinyl group at the 3-position. This arrangement creates two primary sites for chemical reactions, governed by the electronic properties of the pyridine ring and the intrinsic nature of the substituents.

-

The Hydrazinyl Group (-NHNH₂ at C3): This group is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. It readily participates in condensation reactions and is the key functional group for building fused heterocyclic systems.[1]

-

The Chloro Group (-Cl at C2): The chloro substituent is a good leaving group. The carbon atom at the 2-position is electron-deficient due to the inductive effect of the chlorine atom and the electron-withdrawing nature of the pyridine ring nitrogen. This makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable site for metal-catalyzed cross-coupling reactions.[1]

Key Transformations and Reaction Mechanisms

The dual reactivity of this compound allows for a variety of synthetic transformations, with cyclization reactions being the most prominent.

Cyclization Reactions: Synthesis of Pyrazolo[3,4-b]pyridines

The most common application of this compound is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This transformation typically involves a reaction with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or its synthetic equivalent.

The general mechanism proceeds in two stages:

-

Condensation: The nucleophilic terminal nitrogen of the hydrazinyl group attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.

-

Intramolecular Cyclization: The second nitrogen of the hydrazinyl group then acts as an internal nucleophile, attacking the electron-deficient C2 carbon and displacing the chloro group via an intramolecular nucleophilic aromatic substitution (SNAr) to form the stable, fused pyrazole ring.

Other Key Reactions

While cyclization is predominant, the reactive sites can be targeted individually under specific conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C2 position can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing pyridine nitrogen.[2] This allows for the introduction of different functional groups at this position, provided that the highly reactive hydrazinyl group is either protected or less reactive under the chosen conditions.

-

Hydrazone Formation: The hydrazinyl group readily reacts with aldehydes and ketones to form stable hydrazones.[1] These intermediates can be isolated or used in situ for further transformations, such as the synthesis of other heterocyclic systems or as ligands in coordination chemistry.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in cyclization reactions.

Protocol: Synthesis of this compound (from 2,3-Dichloropyridine)

This protocol is adapted from established industrial synthesis methods.[3][4][5]

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reactants: To the flask, add 2,3-dichloropyridine (1 equivalent). Subsequently, add a polar solvent such as ethanol, n-butanol, or N,N-dimethylformamide.[3][4]

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (80% solution, 4-6 molar equivalents) to the mixture.[4]

-

Reaction: Heat the mixture to reflux (typically 100-130°C, depending on the solvent) and maintain for 4 to 10 hours.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature to allow for crystallization. Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the solid with water to remove excess hydrazine and salts, followed by drying under vacuum to yield the 3-chloro-2-hydrazinopyridine product as a white or off-white solid.[4]

General Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This is a generalized procedure for the cyclization reaction.

-

Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reactant Mixture: Dissolve this compound (1 equivalent) and a 1,3-dicarbonyl compound (1-1.2 equivalents) in a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

-

Catalyst (Optional): A catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be added to facilitate the initial hydrazone formation.

-

Reaction: Heat the mixture to reflux for several hours (typically 2-8 hours), monitoring the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 1H-pyrazolo[3,4-b]pyridine derivative.

Quantitative Reaction Data

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The following table summarizes data from various reported syntheses.

| Precursor | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dichloropyridine | 4 | Ethanol | Reflux | 8 | 95 | [4] |

| 2,3-Dichloropyridine | 6 | Ethanol | Reflux | 5 | 99 | [4] |

| 2,3-Dichloropyridine | 6 | DMAC | Reflux | 6 | 98 | [4] |

| 2,3-Dichloropyridine | - | n-Butanol | 100 | 10 | >90 | [3] |

| 2,3-Dichloropyridine | - | N,N-dimethylpropanolamine | 130 | 10 | >90 | [3] |

Logical Relationships in Reactivity

The choice of reactants and conditions dictates which reactive site on this compound will participate in the reaction. The following diagram illustrates the primary reaction pathways.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-3-hydrazinylpyridine and Structurally Related Compounds

Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended safety precautions for 2-Chloro-3-hydrazinylpyridine. Due to the limited availability of specific safety data for this exact compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar chemicals, including 2-hydrazinopyridine, 2-chloro-6-hydrazinopyridine, and (3-chloro-pyridin-2-yl)-hydrazine. The information herein should be used as a guide and interpreted with caution by trained professionals.

Hazard Identification and Classification

This compound and its analogues are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds, the anticipated hazards are summarized below.

Table 1: GHS Hazard Classification for Structurally Related Hydrazinylpyridine Derivatives

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][5] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[1][2][3][5] |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[4] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation[2][3][5] |

| Carcinogenicity | Category 1B | H350: May cause cancer[4] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[6] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][6] |

Note: This table represents a composite of hazards identified for various isomers and related pyridine derivatives. The exact classification for this compound may vary.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the hazard classifications listed above are typically determined through standardized toxicological studies. The methodologies for these key experiments are outlined below.

2.1 Acute Oral Toxicity (OECD TG 423)

An acute oral toxicity study is performed to determine the short-term toxic effects of a single oral dose of a substance.

-

Test System: Typically, young adult rats (e.g., Wistar strain) of a single sex (usually females) are used.

-

Methodology: The test substance is administered by gavage in graduated doses to several groups of experimental animals. A common starting dose could be 300 mg/kg body weight.[7] Observations for signs of toxicity are conducted for at least 14 days.[7]

-

Endpoint: The LD50 (Lethal Dose, 50%) value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is determined. Clinical signs of toxicity, such as tremors, hunched posture, and salivation, are also recorded.[7] For example, an acute oral toxicity study on a related compound, 2-amino-3-hydroxypyridine, determined an LD50 of 500 mg/kg body weight in rats.[7]

2.2 Skin Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

-

Test System: Albino rabbits are commonly used for this assay.

-

Methodology: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a shaved patch of skin on the animal's back. The treated area is then covered with a gauze patch. The patch is removed after a set exposure period (e.g., 4 hours), and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.

2.3 Eye Irritation/Corrosion (OECD TG 405)

This study assesses the potential of a substance to cause damage to the eye.

-

Test System: Albino rabbits are the standard model.

-

Methodology: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points after instillation.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed. A substance causing irreversible eye damage is classified as Category 1.[4]

Signaling Pathways and Hazard Logic

The following diagram illustrates the logical flow from the inherent properties of this compound to the necessary safety responses.

Caption: Hazard to Precaution Workflow for Hydrazinylpyridines.

Safety Precautions and Handling

Based on the identified hazards, stringent safety measures must be implemented when handling this compound.

4.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

4.2 Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][9] |

| Skin | Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[5][8][9] |

| Respiratory | If exposure limits are exceeded or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] |

4.3 Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9] |

5.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

5.2 Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation. Remove all sources of ignition.[8][9]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5][9]

-

Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal. Avoid generating dust.[5]

Conclusion

This compound is a potentially hazardous chemical that requires careful handling by trained professionals in a controlled laboratory environment. While specific toxicological data for this compound is scarce, information from structurally related compounds indicates significant risks, including acute toxicity, skin and eye irritation, and potential carcinogenicity. Adherence to the safety precautions outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment.

References

- 1. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cir-safety.org [cir-safety.org]

- 8. aksci.com [aksci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3-hydrazinylpyridine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the available solubility and stability data for 2-Chloro-3-hydrazinylpyridine. Recognizing the limited availability of direct quantitative data in public literature, this document focuses on providing robust experimental protocols and theoretical frameworks to enable researchers to generate high-quality, reproducible data.

Introduction

This compound is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic hydrazine group and a chloro-substituted pyridine ring, makes it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles. These scaffolds, such as pyrazolo[3,4-b]pyridines, are prominent in the development of kinase inhibitors and other targeted therapeutics. Given its foundational role in the synthesis of potential drug candidates, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for reaction optimization, formulation development, and regulatory compliance.

This technical guide summarizes the known qualitative solubility of this compound, provides detailed experimental protocols for quantitative solubility and stability assessment, and discusses potential degradation pathways.

Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound Name | CAS Number | Solvent | Solubility |

| (3-Chloro-pyridin-2-yl)-hydrazine | 22841-92-5 | Chloroform | Slightly |

| (3-Chloro-pyridin-2-yl)-hydrazine | 22841-92-5 | DMSO | Slightly |

| 2-Hydrazinopyridine (unsubstituted) | 4930-98-7 | Methanol | Soluble |

Note: The compound is referenced under different CAS numbers, including 117087-45-3 and 22841-92-5, which may refer to the same or isomeric structures. Researchers should verify the specific isomer used in their experiments.

Experimental Protocol: Solubility Determination (Isothermal Saturation Method)

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvent (e.g., water, ethanol, DMSO, buffers at various pH). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker/incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a pipette pre-equilibrated to the experimental temperature.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Caption: Isothermal Saturation Method Workflow.

Stability Profile and Degradation Pathways

While specific stability studies on this compound are not widely published, the chemical nature of the hydrazinyl and chloro-pyridine moieties suggests potential degradation pathways. Hydrazine-containing compounds can be susceptible to oxidative, hydrolytic, and photolytic degradation.

Potential Degradation Pathways:

-

Oxidation: The hydrazine group is susceptible to oxidation, which can lead to the formation of diimide intermediates and ultimately cleavage of the N-N bond, potentially yielding 3-amino-2-chloropyridine and nitrogen gas.

-

Hydrolysis of Derivatives: While the hydrazine group itself is relatively stable to hydrolysis, it readily condenses with aldehydes or ketones (e.g., from excipients in a formulation) to form hydrazones. The resulting C=N double bond in the hydrazone is susceptible to hydrolysis, particularly under acidic conditions, which would regenerate the parent hydrazine.

-

Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation. This energy can promote the cleavage of the N-N or C-Cl bonds.

Caption: Potential Degradation Pathways.

Experimental Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this purpose.

Methodology:

-

Method Development: Develop a stability-indicating RP-HPLC method capable of separating the parent this compound from potential degradants.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at an appropriate wavelength (e.g., determined by UV scan).

-

-

Stress Conditions: Subject solutions of this compound to various stress conditions as per ICH Q1A(R2) guidelines:

-

Acidic: e.g., 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: e.g., 0.1 M NaOH at a specified temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: Heat solid compound and solutions at an elevated temperature (e.g., 80 °C).

-

Photolytic: Expose the compound in a photostability chamber to a defined light source.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.

-

Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the parent peak is spectrally pure.

Caption: Forced Degradation Study Workflow.

Application in Synthesis: Acetylcholinesterase Inhibitors

The reactivity of the hydrazinyl group is key to the utility of this compound as a synthetic precursor. For instance, it is used in the synthesis of potential acetylcholinesterase (AChE) inhibitors, which are investigated for the treatment of Alzheimer's disease. The core reaction is the condensation of the hydrazine with various substituted aldehydes to form hydrazone derivatives.

Caption: Synthesis of Potential AChE Inhibitors.

Methodological & Application

Application Notes and Protocols for 2-Chloro-3-hydrazinylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-3-hydrazinylpyridine as a versatile building block in various palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are based on established principles for similar heterocyclic systems and are intended to serve as a foundational guide for the synthesis of novel substituted hydrazinylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Application Note 1: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] This protocol describes the palladium-catalyzed cross-coupling of this compound with a range of primary and secondary amines to yield 2-amino-3-hydrazinylpyridine derivatives. These products can serve as key intermediates in the synthesis of complex heterocyclic scaffolds.

Representative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 82 |

| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (5) | K₂CO₃ | Dioxane | 110 | 24 | 65 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a nitrogen-filled glovebox, a dry Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the corresponding amine (1.2 mmol, 1.2 equiv.), palladium catalyst (as specified in the table), and the appropriate phosphine ligand.

-

Addition of Base and Solvent: The specified base (2.0 mmol, 2.0 equiv.) is added, followed by the anhydrous solvent (5 mL).

-

Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at the temperature indicated in the table. The reaction mixture is stirred for the specified time.

-

Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then filtered through a pad of celite, and the filtrate is washed with water (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-hydrazinylpyridine derivative.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Note 2: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This protocol details the palladium-catalyzed reaction of this compound with various arylboronic acids to produce 2-aryl-3-hydrazinylpyridine derivatives, which are valuable precursors for the synthesis of pharmaceuticals and functional materials.

Representative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 100 | 10 | 85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask is added this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), the palladium catalyst, and the base (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: The specified solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) is added to the flask.

-

Degassing: The mixture is degassed by bubbling argon through the solution for 15 minutes.

-

Reaction Conditions: The flask is equipped with a condenser and heated in an oil bath at the specified temperature for the indicated time.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (25 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to yield the desired 2-aryl-3-hydrazinylpyridine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Note 3: Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] This protocol outlines the synthesis of 2-alkynyl-3-hydrazinylpyridine derivatives from this compound, providing access to compounds with potential applications in materials science and as synthetic intermediates.

Representative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPA | Toluene | 80 | 8 | 85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Et₃N | DMF | 70 | 10 | 77 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | 4 | Piperidine | Acetonitrile | 50 | 12 | 82 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: A mixture of this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and copper(I) iodide is placed in a dry Schlenk flask under an argon atmosphere.

-

Addition of Reagents: The anhydrous solvent, the terminal alkyne (1.2 mmol, 1.2 equiv.), and the amine base (3.0 mmol, 3.0 equiv.) are added sequentially via syringe.

-

Reaction Conditions: The reaction mixture is stirred at the specified temperature for the time indicated in the table.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (30 mL) and washed with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired 2-alkynyl-3-hydrazinylpyridine.

Caption: Experimental workflow for the Sonogashira coupling.

Application Note 4: Heck Reaction of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This protocol provides a general method for the synthesis of 2-alkenyl-3-hydrazinylpyridine derivatives from this compound and various alkenes.

Representative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | 18 | 80 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 36 | 68 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 24 | 72 |

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, the phosphine ligand (if required), and the base (1.5 mmol, 1.5 equiv.) are combined.

-

Addition of Reagents: The alkene (1.5 mmol, 1.5 equiv.) and the solvent (5 mL) are added.

-

Reaction Conditions: The tube is sealed and the mixture is heated in an oil bath at the specified temperature with vigorous stirring for the indicated time.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with dichloromethane (20 mL), and filtered to remove insoluble salts. The filtrate is washed with water (2 x 10 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: Experimental workflow for the Heck reaction.

Disclaimer: The quantitative data presented in the tables are representative examples based on typical yields for similar substrates and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. The experimental protocols are generalized and may require optimization for specific substrates and scales.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-3-hydrazinylpyridine with various boronic acids. This versatile building block is a key intermediate in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry, particularly as scaffolds for kinase inhibitors and other therapeutic agents.[1] The protocols outlined below are based on established methods for the coupling of 2-chloropyridines and other electron-deficient chloro-heterocycles.[2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2][3] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[3] For a substrate like this compound, the chloro group at the 2-position is amenable to such cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1] The resulting 2-aryl-3-hydrazinylpyridine derivatives are valuable precursors for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.[1]

The presence of the hydrazinyl group at the 3-position may necessitate careful optimization of reaction conditions to avoid potential side reactions or catalyst inhibition. However, the general principles of Suzuki coupling for 2-chloropyridines provide a strong foundation for developing efficient protocols.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for the Suzuki coupling of 2-chloropyridines with arylboronic acids, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 70-95 | [2] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Toluene | 80 | 16 | 75-90 | [4] |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 65-85 | |

| Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | Dioxane | 100 | 12-24 | 60-89 | [5][6] |

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water or co-solvent (if required)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed microwave vial)

-

Magnetic stirrer and heating mantle or oil bath

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent like water is used, it should also be degassed.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 2-aryl-3-hydrazinylpyridine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.